

Application Notes and Protocols: NNC 05-2090 for In Vivo Rodent Models

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: NNC 05-2090

Cat. No.: B10771031

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Audience: Researchers, scientists, and drug development professionals.

Introduction

NNC 05-2090 is a research compound known primarily as a GABA uptake inhibitor. It demonstrates moderate selectivity for the Betaine/GABA Transporter 1 (BGT-1), also known as mouse GABA transporter type 2 (mGAT2), and also inhibits GAT-3.^{[1][2][3][4]} By blocking these transporters, **NNC 05-2090** increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to enhanced GABAergic signaling. This mechanism underlies its potent anticonvulsant activity observed in various rodent models of epilepsy.^{[1][2][5]} Additionally, it has shown efficacy in models of neuropathic pain.^{[1][6]}

Beyond its effects on GABA transporters, **NNC 05-2090** also interacts with monoamine transporters (serotonin, noradrenaline, and dopamine) and shows binding affinity for α 1-adrenergic and D2 dopamine receptors.^{[1][3][5][6]} These off-target activities should be considered when interpreting experimental results.

Data Presentation: Efficacy and Activity Profile

The following tables summarize the quantitative data for **NNC 05-2090** in various rodent models and in vitro assays.

Table 1: In Vivo Anticonvulsant Efficacy of **NNC 05-2090**

Rodent Model	Seizure Type	Administration Route	ED ₅₀ (µmol/kg)	Species	Reference
Sound-Induced Seizures	Tonic Convulsions	Intraperitoneal (i.p.)	6	Mouse (DBA/2)	[5]
	Clonic Convulsions	Intraperitoneal (i.p.)	19	Mouse (DBA/2)	[1][5]
Maximal Electroshock (MES)	Tonic Hindlimb Extension	Intraperitoneal (i.p.)	73	Mouse	[1][5]

| Amygdala Kindling | Generalized Seizures | Intraperitoneal (i.p.) | Significant reduction at 72-242 µmol/kg | Rat |[5][7][8] |

Table 2: In Vivo Analgesic Efficacy of **NNC 05-2090**

Rodent Model	Effect Measured	Administration Route	Effective Dose Range	Species	Reference

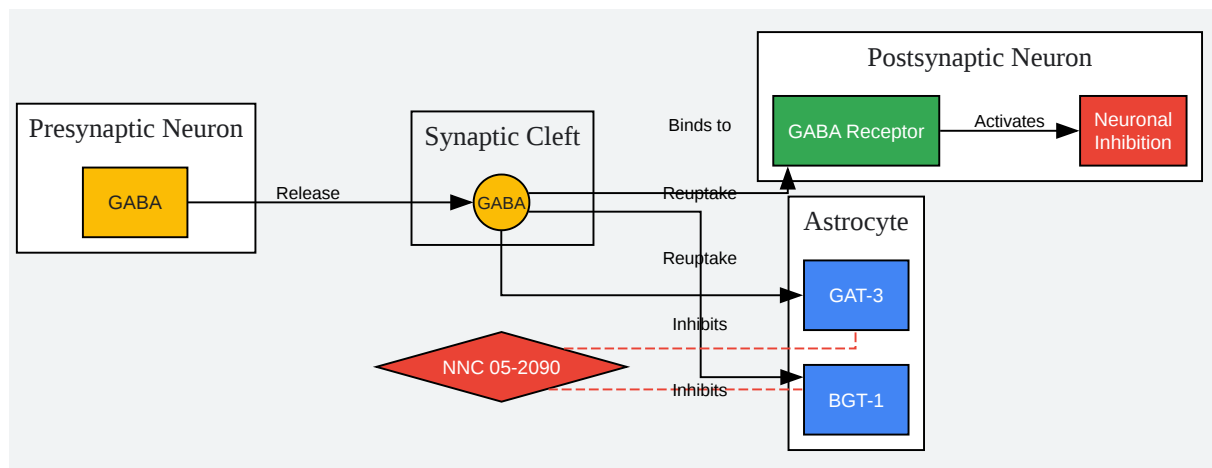
| Partial Sciatic Nerve Ligation (PSL) | Reversal of Mechanical Allodynia | Intraperitoneal (i.p.) or Intrathecal (i.t.) | 0.01 - 0.3 mg/kg | Mouse |[1] |

Table 3: In Vitro Inhibition and Binding Profile of **NNC 05-2090**

Target	Assay Type	Value	Reference
GABA Transporters			
Human BGT-1 (hBGT-1)	K _i	1.4 μM	[1][3]
Betaine/GABA Transporter (BGT-1)	IC ₅₀	10.6 μM	[1][6]
GABA Transporter 1 (GAT-1)	IC ₅₀	29.62 μM	[1]
GABA Transporter 3 (GAT-3)	IC ₅₀	22.51 μM	[1]
[³ H]GABA Uptake (Rat Cortex)	IC ₅₀	4.4 μM	[1][5]
Monoamine Transporters			
Serotonin Transporter (SERT)	IC ₅₀	5.29 μM	[1][6]
Noradrenaline Transporter (NET)	IC ₅₀	7.91 μM	[1][6]
Dopamine Transporter (DAT)	IC ₅₀	4.08 μM	[1][6]
Receptor Binding			
Alpha-1 (α ₁) Adrenergic Receptor	IC ₅₀	266 nM	[1][3][5]

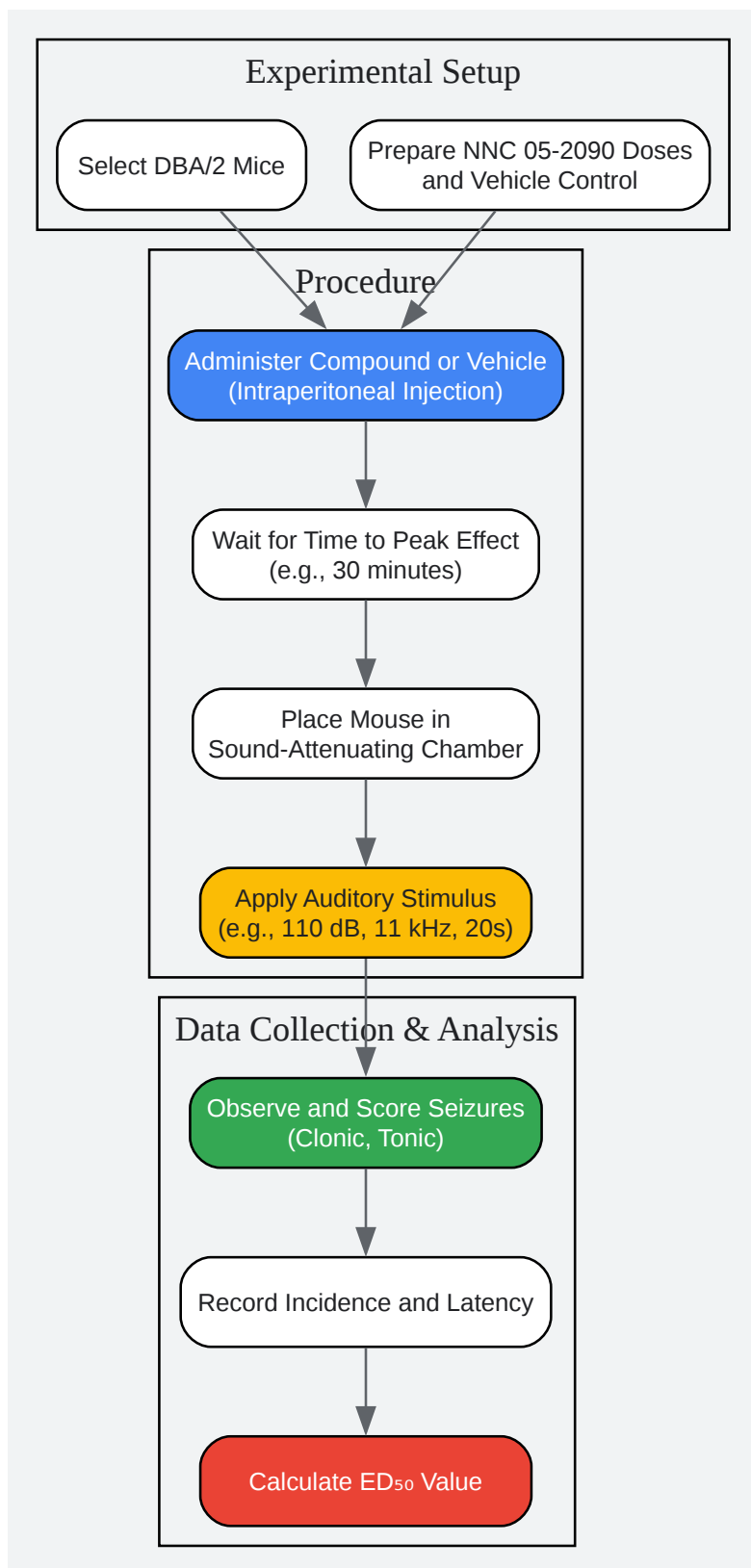
| Dopamine D₂ Receptor | IC₅₀ | 1632 nM |[1][3][5] |

Signaling Pathway and Experimental Workflow



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Caption: Mechanism of action for **NNC 05-2090** in the synapse.



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Caption: Experimental workflow for the sound-induced seizure model.

Experimental Protocols

4.1. General Administration and Vehicle Preparation

- Routes of Administration: **NNC 05-2090** has been administered via intraperitoneal (i.p.), intrathecal (i.t.), and intravenous (i.v.) routes in rodent studies.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[9\]](#) The most common route for anticonvulsant and analgesic screening is i.p. injection.
- Vehicle and Formulation:
 - Due to the physicochemical properties of **NNC 05-2090**, a clear stock solution should first be prepared, potentially using a suitable organic solvent.
 - For in vivo administration, this stock solution is then typically diluted with co-solvents and/or a final aqueous vehicle (e.g., saline, PBS, or a suspending agent like methylcellulose).
 - It is highly recommended to prepare the final working solution fresh on the day of the experiment to ensure stability and reliable results.[\[1\]](#) The final concentration should be adjusted to allow for a consistent injection volume (e.g., 10 mL/kg for mice).

4.2. Protocol: Sound-Induced Seizures in DBA/2 Mice

This model is used to assess efficacy against reflex seizures.

- Animals: DBA/2 mice, which are genetically susceptible to audiogenic seizures.
- Methodology:
 - Administer **NNC 05-2090** or vehicle control via i.p. injection at various doses.
 - At the predetermined time of peak effect (e.g., 30 minutes post-injection), place the mouse individually into a Plexiglas cylinder or sound-attenuating chamber.[\[10\]](#)
 - Expose the animal to a high-intensity sound stimulus (e.g., 110 decibels, 11 kHz) for a fixed duration (e.g., 20 seconds).[\[10\]](#)
 - Observe the animal for a defined period (e.g., 60 seconds) from the start of the stimulus.

- Endpoints:
 - Record the incidence and latency of different seizure phases: wild running, clonic seizures, and tonic hindlimb extension.[5]
 - Protection is defined as the absence of clonic or tonic seizures.
 - Calculate the ED₅₀, the dose at which 50% of the animals are protected from a specific seizure endpoint.

4.3. Protocol: Maximal Electroshock (MES) Seizure Test

This model is indicative of efficacy against generalized tonic-clonic seizures.

- Animals: Standard laboratory mouse strains (e.g., CF-1).
- Methodology:
 - Administer **NNC 05-2090** or vehicle control via i.p. injection.
 - At the time of peak drug effect, deliver a supramaximal electrical stimulus through auricular electrodes (e.g., 25 mA, 50 Hz, 0.2 seconds).[11]
- Endpoints:
 - The primary endpoint is the presence or absence of tonic hindlimb extension.[5][11]
 - Abolition of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.
 - Calculate the ED₅₀ for protection against this endpoint.

4.4. Protocol: Partial Sciatic Nerve Ligation (PSL) Model of Neuropathic Pain

This model assesses the analgesic properties of a compound in a state of chronic nerve-injury pain.

- Animals: Mice or rats.

- Methodology:
 - Surgery: Anesthetize the animal and expose the sciatic nerve. Tightly ligate approximately one-third to one-half of the nerve diameter with a suture.
 - Post-Operative Recovery: Allow animals to recover for several days (e.g., 5-7 days) to allow for the development of stable mechanical allodynia.
 - Drug Administration: Administer **NNC 05-2090** or vehicle via the desired route (i.p. or i.t.).
[1]
 - Behavioral Testing: At various time points after drug administration, assess the paw withdrawal threshold to a mechanical stimulus using von Frey filaments applied to the plantar surface of the ipsilateral (injured) hind paw.
- Endpoints:
 - The primary endpoint is the reversal of mechanical allodynia, measured as a significant increase in the paw withdrawal threshold compared to vehicle-treated animals.[1][6]
 - A dose-response curve can be generated to determine the effective dose range.

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